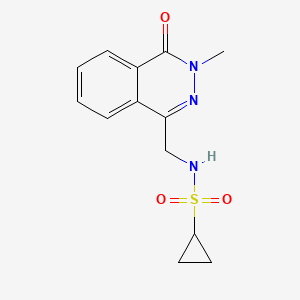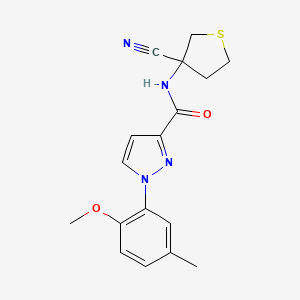
N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide, also known as CTMP, is a synthetic compound that has gained attention for its potential use in scientific research. CTMP is classified as a pyrazole carboxamide and is structurally similar to other compounds that have been studied for their potential therapeutic effects.
Mécanisme D'action
N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide works by inhibiting the activity of PKB/Akt and GSK-3β, which are both involved in various cellular processes. PKB/Akt is a serine/threonine kinase that is activated by various growth factors and cytokines. It plays a key role in the regulation of cell survival, proliferation, and metabolism. GSK-3β is a serine/threonine kinase that is involved in the regulation of various cellular processes, including neuronal survival, differentiation, and plasticity. By inhibiting the activity of these kinases, N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide may have potential therapeutic applications for various neurological disorders.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKB/Akt and GSK-3β, which are both involved in various cellular processes. N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the proliferation of various cancer cell lines, suggesting that it may have potential as an anti-cancer agent. In addition, N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects in various animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. It has also been shown to have potent inhibitory effects on PKB/Akt and GSK-3β, making it a useful tool for studying these kinases. However, there are also limitations to using N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments. It has not been extensively studied in humans, and its potential side effects and toxicity are not well understood. In addition, its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
Orientations Futures
There are several future directions for research on N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide. One area of research could focus on its potential therapeutic applications for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential anti-cancer effects and its use as an anti-cancer agent. In addition, more research is needed to fully understand its mechanism of action and potential side effects. Overall, N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a promising compound that has potential for various scientific research applications.
Méthodes De Synthèse
N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-methoxy-5-methylphenylhydrazine with ethyl acetoacetate to form 1-(2-methoxy-5-methylphenyl)-3-oxobutan-1-ol. This intermediate is then reacted with thiosemicarbazide to form N-(2-methoxy-5-methylphenyl)-3-oxobutanohydrazide. The final step involves the reaction of this intermediate with 3-bromo-1-cyanopropane to form N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of protein kinase B (PKB/Akt), which is involved in various cellular processes such as cell survival, proliferation, and metabolism. N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the phosphorylation of glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of neuronal survival, differentiation, and plasticity. These effects suggest that N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide may have potential therapeutic applications for various neurological disorders.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12-3-4-15(23-2)14(9-12)21-7-5-13(20-21)16(22)19-17(10-18)6-8-24-11-17/h3-5,7,9H,6,8,11H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEVMQKTQLOMGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CC(=N2)C(=O)NC3(CCSC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

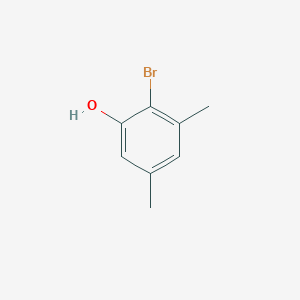
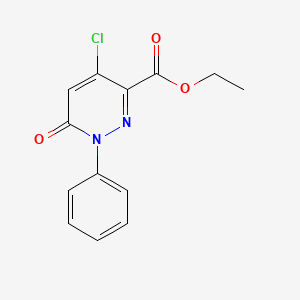
![1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2367332.png)

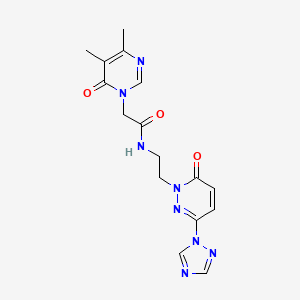

![3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2367339.png)

![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)
![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)
![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)
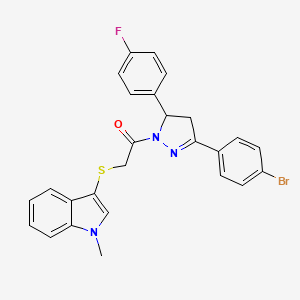
![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)
